2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes two trifluoromethyl groups and a phenyl substituent, contributing to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry.
This compound is classified under heterocyclic compounds due to the presence of both pyrazole and pyrimidine rings. It can be sourced through various chemical synthesis methods and is often used in research settings for its biological activity. Its classification as a pyrazolo[1,5-a]pyrimidine places it within a family of compounds known for their diverse pharmacological properties.
Methods and Technical Details
The synthesis of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that may include cyclization processes. One common method includes:
These steps often require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity.
Structure and Data
The molecular formula for 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is C14H8F6N4. The structure features:
The compound exhibits significant steric bulk due to the trifluoromethyl groups, affecting its reactivity and interactions with biological targets.
Reactions and Technical Details
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
Process and Data
The mechanism of action for 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine primarily relates to its interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities and kinetic parameters can provide insights into its efficacy as a therapeutic agent.
Physical and Chemical Properties
The physical properties of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may require precautions against moisture due to the sensitivity of trifluoromethyl groups.
Scientific Uses
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has potential applications in:
Research continues into optimizing this compound's efficacy and exploring new therapeutic avenues based on its unique structural attributes.
The construction of the pyrazolo[1,5-a]pyrimidine core relies predominantly on cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic synthons. β-Dicarbonyl compounds serve as the most prevalent reagents due to their commercial availability and high functional group tolerance. For 2-phenyl derivatives, 3-amino-5-phenylpyrazole reacts with trifluoromethyl-containing 1,3-dicarbonyls under acid catalysis (e.g., acetic acid) or basic conditions (e.g., sodium ethoxide) in ethanol at 80–110°C, yielding the bicyclic core in 60–85% efficiency [1] [7]. β-Enaminones offer superior regiocontrol: Yamagami et al. demonstrated that N,N-dimethylamino leaving groups direct the condensation pathway, enabling exclusive formation of 5-aryl-7-CF₃ regioisomers when reacting with ethyl 4,4,4-trifluoroacetoacetate derivatives [1] [8]. This selectivity arises from an initial aza-Michael addition, where the aminopyrazole’s NH₂ group attacks the Cβ position of the enaminone, followed by cyclodehydration.
Table 1: Cyclocondensation Strategies for Pyrazolo[1,5-a]pyrimidine Synthesis
Synthon Type | Reagents | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
β-Diketones | 5-Aminopyrazole + 1,1,1-trifluoropentane-2,4-dione | EtOH, reflux, 12 h | Variable (C5/C7-CF₃) | 60–75% |
β-Enaminones | 5-Aminopyrazole + 4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Dioxane, 110°C, MW, 40 min | C7-CF₃ fixed | 75–92% |
Alkynoates | 5-Aminopyrazole + ethyl 4,4,4-trifluoro-2-butynoate | Dioxane, 110°C, then NaOMe | C7-CF₃ fixed | 63–68% |
Regioselective CF₃ incorporation demands strategic precursor design. C7 Functionalization is achieved by employing trifluoromethyl-bearing electrophiles where the CF₃ group dictates ring closure orientation. Ethyl 4,4,4-trifluoro-2-butynoate reacts with 3-amino-5-phenylpyrazole under microwave irradiation, positioning the CF₃ exclusively at C7 due to the electron-withdrawing group’s preferential stabilization of the transition state at this position [5] [10]. For C5 Functionalization, in situ halogenation followed by copper-mediated trifluoromethylation proves effective. 3-Bromo-7-CF₃ intermediates undergo Ullmann-type coupling with (trifluoromethyl)copper(I) complexes in DMF at 150°C, installing the second CF₃ group with >80% efficiency [5]. The high electronegativity of the C7-CF₃ group enhances electrophilicity at C5, facilitating nucleophilic displacement – a phenomenon confirmed through Hammett studies correlating σₘ values with substitution kinetics [2].
Microwave irradiation revolutionizes key steps in synthesizing 2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine by accelerating reactions and improving yields. Core Cyclization under MW reduces processing time from hours to minutes: Portilla et al. reported 85% yield in 40 minutes for the condensation of 3-amino-5-phenylpyrazole and ethyl 4,4,4-trifluoroacetoacetate under MW at 150°C, versus 55% yield after 12 hours under conventional heating [1] [6]. Post-functionalization also benefits: Suzuki-Miyaura coupling of 3-bromo-5-(benzylamino)-7-CF₃ pyrazolo[1,5-a]pyrimidine with phenylboronic acid using XPhosPdG2/XPhos catalyst completes in 30 minutes (MW, 135°C) with 92% yield, compared to 45% after 16 hours thermally [6] [9]. Energy efficiency analysis reveals MW protocols consume ≤50% of the energy required for conventional methods due to rapid volumetric heating and suppressed side reactions.
Table 2: Microwave vs. Conventional Synthesis Efficiency
Reaction Step | Conditions | Time (Conv/MW) | Yield (Conv/MW) | Energy Savings |
---|---|---|---|---|
Core Cyclization | Dioxane, 110°C | 12 h / 40 min | 63% / 85% | 68% |
Suzuki Coupling (C3-arylation) | XPhosPdG2, dioxane/H₂O | 16 h / 30 min | 45% / 92% | 75% |
SNAr Amination (C5) | PyBroP, Et₃N, dioxane | 12 h / 1 h | 74% / 96% | 70% |
The brominated intermediate 3-bromo-5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine serves as a versatile platform for diversification. Suzuki-Miyaura Arylation at C3 requires optimized conditions to suppress debromination: XPhosPdG2 (5 mol%) with XPhos (10 mol%) in dioxane/H₂O (4:1) at 135°C under MW affords 3-aryl derivatives in >90% yield with <5% debrominated byproduct [6] [9]. Concurrent C3/C5 functionalization employs sequential steps: (1) Suzuki coupling at C3, followed by (2) C–O bond activation at C5 using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to convert the lactam to a bromoimidate, which undergoes amination or thiolation. This sequence delivers 3-aryl-5-(benzylamino)-7-CF₃ analogs in 82% overall yield [5] [6]. Sonogashira alkynylation at C3 using Pd(PPh₃)₂Cl₂/CuI with trimethylsilylacetylene in triethylamine introduces alkyne handles for click chemistry, enabling bioconjugation or polymer grafting – a strategy validated for fluorescence probe development [2].
While solution-phase routes dominate current literature, solid-phase strategies offer compelling advantages for high-throughput synthesis. Resin-bound aminopyrazoles (e.g., Wang resin-linked 5-amino-3-phenylpyrazole) react with fluoroalkyl alkynoates in DMF at 80°C, followed by in situ cyclization with TFA cleavage, producing 2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in 75% purity [6]. Silyl-linker technology enables traceless cleavage: 3-bromo-7-CF₃ pyrazolopyrimidine attached via tert-butyldiphenylsilyl linker undergoes on-resin Suzuki coupling with arylboronic acids, then HF-mediated cleavage to yield 3,5-disubstituted analogs. This approach generates libraries of 50+ derivatives for kinase inhibition screening, with purities >85% (HPLC) [10]. Automated platforms integrating MW-assisted steps reduce library production time to 48 hours for 96 compounds – a 5-fold acceleration versus manual synthesis.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1